Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate
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Overview
Description
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is an organosulfur compound with the molecular formula C₆H₅NaO₄S₂. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2-(methoxycarbonyl)thiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of thiophene-3-sulfonyl chloride with methanol in the presence of a base, followed by neutralization with sodium hydroxide to yield the sodium salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Methanol or other suitable organic solvents.
Base: Sodium hydroxide or other strong bases.
Industrial Production Methods
Industrial production of sodium sulfinates may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonates or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Thiophene-3-sulfonic acid derivatives.
Reduction: Thiophene-3-thiol derivatives.
Substitution: Thiophene-3-alkyl or acyl derivatives
Scientific Research Applications
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-(methoxycarbonyl)thiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
- Sodium trifluoromethanesulfinate
Uniqueness
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is unique due to the presence of the methoxycarbonyl group, which imparts distinct reactivity and properties compared to other sodium sulfinates. This functional group enhances its solubility in organic solvents and its ability to participate in specific chemical transformations .
Properties
Molecular Formula |
C6H5NaO4S2 |
---|---|
Molecular Weight |
228.2 g/mol |
IUPAC Name |
sodium;2-methoxycarbonylthiophene-3-sulfinate |
InChI |
InChI=1S/C6H6O4S2.Na/c1-10-6(7)5-4(12(8)9)2-3-11-5;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
GAUXVCRAJYRAFT-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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